1-(4-Benzylpiperazin-1-yl)-2-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)16-18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJPGRQJVLXFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Benzylpiperazin-1-yl)-2-phenylethanone, also known as BPP, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of a benzylpiperazine moiety, which is known for its pharmacological significance. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C19H22N2O. Its structure includes a piperazine ring substituted with a benzyl group, linked to a phenylethanone moiety. This unique configuration contributes to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. BPP has been tested against various bacterial strains, demonstrating potent inhibitory effects. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticonvulsant Activity
BPP has also been evaluated for its anticonvulsant properties. In animal models, it was found to exhibit protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound's mechanism appears to involve modulation of voltage-gated sodium channels, which are crucial in seizure activity .
Neuroprotective Effects
The neuroprotective potential of BPP has been explored in the context of neurodegenerative diseases. Studies indicate that it may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter regulation. This inhibition could contribute to enhanced cognitive function and neuroprotection against conditions like Alzheimer's disease .
The biological activity of BPP can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : BPP inhibits AChE and MAO-B, leading to increased levels of acetylcholine and monoamines in the brain, which is beneficial for cognitive functions.
- Ion Channel Modulation : The compound interacts with voltage-gated sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing during seizures .
Table 1: Summary of Biological Activities
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | Disc diffusion method | Inhibition zones against E. coli |
| Anticonvulsant | MES and PTZ tests | Significant seizure protection |
| Neuroprotective | AChE inhibition assay | IC50 values indicating potency |
Research Highlights
- Antimicrobial Efficacy : A study demonstrated that BPP exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Anticonvulsant Screening : In a series of experiments involving MES-induced seizures in rodents, BPP showed protective effects at doses ranging from 100 mg/kg to 300 mg/kg, indicating its promise as an anticonvulsant .
- Neuroprotective Studies : In vitro assays revealed that BPP inhibited AChE activity with an IC50 value of 0.625 µM, supporting its role in enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
1-(4-Diphenylmethylpiperazin-1-yl)-2-(3-isopropyl-2-methylindol-1-yl)ethanone
- Molecular Formula : C₂₉H₃₃N₃O
- Molecular Weight : 439.6 g/mol
- Key Difference : Replacement of the benzyl group with a diphenylmethyl substituent.
1-(4-Methylsulfonylpiperazin-1-yl)-2-phenylethanone
- Molecular Formula : C₁₄H₁₉N₃O₃S
- Molecular Weight : 309.39 g/mol
- Key Difference : Substitution of benzyl with a methylsulfonyl group.
- Impact : The sulfonyl group increases polarity, likely improving metabolic stability and reducing off-target interactions compared to the benzyl analog .
Aromatic Ring Modifications
1-(3-Chlorophenyl)-2-phenylethanone
- Molecular Formula : C₁₄H₁₁ClO
- Molecular Weight : 230.69 g/mol
- Key Difference : Introduction of a chlorine atom on the phenyl ring.
1-(2-Hydroxyphenyl)-2-phenylethanone
- Molecular Formula : C₁₄H₁₂O₂
- Molecular Weight : 212.25 g/mol
- Key Difference : Addition of a hydroxyl group on the phenyl ring.
- Impact : The hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents and altering pharmacokinetic profiles .
Functional Group Variations
1-(1-Benzyl-4-piperidinyl)-4-(phenylacetyl)piperazine
- Molecular Formula : C₂₄H₃₁N₃O
- Molecular Weight : 377.53 g/mol
- Key Difference: Replacement of the ethanone group with a piperidine-piperazine hybrid structure.
(S)-1-[(S)-Oxiran-2-yl]-2-phenylethanone
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Key Difference : Incorporation of an epoxide (oxiran) group.
- Impact : The epoxide introduces stereochemical complexity and reactivity, making it a key intermediate in synthesizing natural products like kurasoin B .
Comparative Data Table
Research Findings and Implications
- Pharmacological Potential: The benzylpiperazine moiety in this compound is structurally analogous to ligands targeting serotonin (5-HT) and dopamine receptors, suggesting CNS activity .
- Synthetic Utility : Derivatives with sulfonyl or hydroxyl groups (e.g., TGI-071 and TGI-072) are prioritized in high-throughput screening due to their balanced solubility and stability .
- Metabolic Considerations : Methylsulfonyl-substituted analogs exhibit slower hepatic clearance in vitro, making them candidates for prolonged therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
